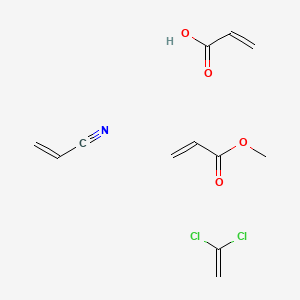
1,1-Dichloroethene;methyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloroethene, methyl prop-2-enoate, prop-2-enenitrile, and prop-2-enoic acid are chemical compounds that are often used in various industrial and scientific applications. These compounds are known for their unique chemical properties and reactivity, making them valuable in the synthesis of polymers, resins, and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloroethene can be synthesized through the dehydrochlorination of 1,1,2-trichloroethane. Methyl prop-2-enoate is typically produced via the esterification of methacrylic acid with methanol. Prop-2-enenitrile is synthesized through the dehydration of acrylamide, while prop-2-enoic acid is produced by the oxidation of propylene.
Industrial Production Methods
In industrial settings, these compounds are produced on a large scale using continuous processes. For example, 1,1-dichloroethene is produced through the catalytic dehydrochlorination of 1,1,2-trichloroethane. Methyl prop-2-enoate is manufactured by the esterification of methacrylic acid with methanol in the presence of an acid catalyst. Prop-2-enenitrile is produced by the dehydration of acrylamide using sulfuric acid, and prop-2-enoic acid is synthesized by the catalytic oxidation of propylene.
Chemical Reactions Analysis
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: Prop-2-enoic acid can be oxidized to produce carbon dioxide and water.
Reduction: Prop-2-enenitrile can be reduced to produce propylamine.
Substitution: 1,1-Dichloroethene can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products
Oxidation of Prop-2-enoic Acid: Carbon dioxide and water.
Reduction of Prop-2-enenitrile: Propylamine.
Substitution of 1,1-Dichloroethene: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: Used as monomers in the synthesis of polymers and copolymers.
Biology: Prop-2-enoic acid is used in the study of metabolic pathways.
Medicine: Methyl prop-2-enoate is used in the production of medical-grade resins and adhesives.
Industry: 1,1-Dichloroethene is used in the production of polyvinylidene chloride, a material used in food packaging and other applications.
Mechanism of Action
The mechanism of action of these compounds varies depending on their application:
1,1-Dichloroethene: Acts as a monomer in polymerization reactions, forming polyvinylidene chloride.
Methyl Prop-2-enoate: Undergoes free radical polymerization to form polymethyl methacrylate.
Prop-2-enenitrile: Participates in nucleophilic addition reactions, forming various derivatives.
Prop-2-enoic Acid: Involved in metabolic pathways, acting as a precursor to various biochemical compounds.
Comparison with Similar Compounds
Similar Compounds
Vinyl Chloride: Similar to 1,1-dichloroethene but with one chlorine atom.
Ethyl Acrylate: Similar to methyl prop-2-enoate but with an ethyl group instead of a methyl group.
Acrylonitrile: Similar to prop-2-enenitrile but with a different carbon chain length.
Acrylic Acid: Similar to prop-2-enoic acid but with a different carbon chain length.
Uniqueness
1,1-Dichloroethene: Unique due to its two chlorine atoms, making it more reactive in substitution reactions.
Methyl Prop-2-enoate: Unique due to its methyl ester group, making it more reactive in esterification reactions.
Prop-2-enenitrile: Unique due to its nitrile group, making it more reactive in nucleophilic addition reactions.
Prop-2-enoic Acid: Unique due to its carboxylic acid group, making it more reactive in oxidation reactions.
Properties
CAS No. |
34755-29-8 |
|---|---|
Molecular Formula |
C12H15Cl2NO4 |
Molecular Weight |
308.15 g/mol |
IUPAC Name |
1,1-dichloroethene;methyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C3H3N.C3H4O2.C2H2Cl2/c1-3-4(5)6-2;1-2-3-4;1-2-3(4)5;1-2(3)4/h3H,1H2,2H3;2H,1H2;2H,1H2,(H,4,5);1H2 |
InChI Key |
CQGCKVZLBIEHET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C.C=CC#N.C=CC(=O)O.C=C(Cl)Cl |
Related CAS |
34755-29-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















